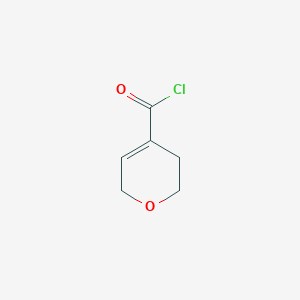

3,6-Dihydro-2H-pyran-4-carbonyl chloride

説明

. This compound is a derivative of pyran, a six-membered oxygen-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-pyran-4-carbonyl chloride typically involves the reaction of 3,6-dihydro-2H-pyran with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,6-Dihydro-2H-pyran+Phosgene→3,6-Dihydro-2H-pyran-4-carbonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

3,6-Dihydro-2H-pyran-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 3,6-dihydro-2H-pyran-4-carboxylic acid.

Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.

Hydrolysis: Hydrolysis is performed using water or aqueous base under mild conditions.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

科学的研究の応用

Pharmaceutical Synthesis

Key Intermediate : 3,6-Dihydro-2H-pyran-4-carbonyl chloride is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to facilitate the formation of complex molecular structures enhances the efficiency of drug development processes .

Case Study : Research indicates that derivatives of pyran compounds exhibit significant biological activities, including antibacterial and anticancer properties. For instance, certain 4H-pyran derivatives have shown promising results against HCT-116 colorectal cancer cells, highlighting the potential of pyran-based compounds in therapeutic applications .

Organic Synthesis

Building Block : In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structure allows for various chemical transformations that are crucial in developing new materials and compounds .

Synthesis Methods : Recent advancements have focused on improving synthesis methods for pyran derivatives using organocatalytic processes. These methods have achieved higher yields and better selectivity in producing desired compounds .

Polymer Chemistry

Specialty Polymers : The compound is also employed in polymer chemistry to formulate specialty polymers. These materials can be tailored for specific properties, making them suitable for applications in coatings, adhesives, and other industrial products .

Research Findings : Investigations into the use of pyran-based polymers have shown that they can enhance mechanical properties and thermal stability, making them valuable in various engineering applications.

Agricultural Chemicals

Agrochemical Synthesis : this compound is utilized in synthesizing agrochemicals that improve crop protection products. Its role in developing effective pesticides and herbicides contributes to enhanced agricultural productivity .

Impact Studies : Studies have demonstrated that agrochemicals derived from pyran compounds can significantly reduce pest populations while being environmentally friendly.

Research and Development

Academic and Industrial Research : The compound plays a significant role in both academic and industrial research settings. It facilitates the exploration of new chemical reactions and methodologies, contributing to advancements in synthetic organic chemistry .

Innovative Applications : Ongoing research continues to uncover new applications for this compound, including its potential use in developing novel therapeutic agents and materials with unique properties.

Summary Table of Applications

作用機序

The mechanism of action of 3,6-Dihydro-2H-pyran-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Similar Compounds

3,4-Dihydro-2H-pyran: A related compound with a similar structure but lacking the carbonyl chloride group.

2,3-Dihydropyran: Another isomer of dihydropyran with different reactivity and applications.

Uniqueness

3,6-Dihydro-2H-pyran-4-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to other dihydropyran derivatives. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

3,6-Dihydro-2H-pyran-4-carbonyl chloride (CAS No. 99338-34-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H7ClO and a molecular weight of approximately 146.57 g/mol. The compound is characterized by a pyran ring structure with a carbonyl chloride functional group, which is crucial for its reactivity and biological interactions.

Biological Activity

The biological activity of this compound primarily involves its potential as an antimicrobial and anticancer agent. The compound's mechanism of action includes enzyme inhibition and interference with cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes necessary for bacterial survival. The exact mechanisms often involve disrupting cell wall synthesis or inhibiting protein synthesis pathways.

Anticancer Potential

Studies have highlighted the anticancer potential of pyran derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The incorporation of the carbonyl chloride group enhances the reactivity of these compounds, potentially leading to improved binding affinities to target proteins involved in cancer progression.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, effectively inhibiting their function.

- Cellular Interference : The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells by altering gene expression profiles.

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A study demonstrated that similar pyran derivatives exhibited antimicrobial activity at concentrations above 50 µM against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties at effective concentrations.

- Cytotoxicity Assays : In vitro assays on MCF-7 and HT-29 cell lines revealed that compounds with structural similarities showed IC50 values ranging from 10 µM to 30 µM, indicating moderate cytotoxic potential. The presence of the carbonyl chloride moiety likely contributes to these effects by enhancing cellular uptake and interaction with target proteins.

特性

IUPAC Name |

3,6-dihydro-2H-pyran-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLYANOLZJZUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540089 | |

| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99338-34-8 | |

| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。